5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a propane-1-sulfonyl-modified tetrahydroquinoline moiety at the N-position. The tetrahydroquinoline scaffold may enhance lipophilicity, influencing membrane permeability, while the propane sulfonyl group could modulate solubility and metabolic stability .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-12-16(7-8-17(14)22)21-29(25,26)19-13-15(20)6-9-18(19)27-2/h6-9,12-13,21H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNVQVMQNDEWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article delves into its structure, synthesis, and biological activity, particularly focusing on its interactions with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 458.07 g/mol. The structure includes a chloro group, a methoxy group, and a sulfonamide functionality, which are significant for its pharmacological properties. The presence of the tetrahydroquinoline moiety suggests potential interactions with various biological pathways.
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity |
| Methoxy Group | May influence solubility |
| Sulfonamide Functionality | Impacts biological activity |
| Tetrahydroquinoline Moiety | Potential receptor interaction |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Core : This may involve cyclization reactions using appropriate precursors.
- Introduction of the Sulfonamide Group : This step often requires the use of sulfonyl chlorides or related reagents.
- Chlorination and Methoxylation : These modifications can be achieved through electrophilic aromatic substitution reactions.
Analytical techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compound.
TRPM8 Antagonistic Activity
Preliminary studies indicate that this compound exhibits TRPM8 antagonistic activity . The TRPM8 receptor is involved in thermosensation and nociception, making this compound a candidate for pain management therapies, particularly in conditions like neuropathic pain and inflammation.
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically focus on:
- Binding Affinity : Assessing how strongly the compound binds to target receptors.
- Selectivity : Determining if the compound preferentially interacts with specific biological targets over others.
These investigations provide insights into dosage ranges and potential side effects when used therapeutically.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been analyzed for their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Benzothiopheneylsulfonamide | Contains benzothiophene moiety | Antimicrobial properties |
| N-benzimidazolylsulfonamide | Benzimidazole core | Antiviral activity |
| N-pyridylsulfonamide | Pyridine ring | Anticancer effects |
The unique combination of functional groups in this compound may confer distinct pharmacological properties not found in these other compounds.
Pain Management Applications
In a recent study focusing on TRPM8 antagonists, this compound demonstrated significant efficacy in reducing pain responses in animal models of neuropathic pain. The study highlighted its potential as a therapeutic agent for managing chronic pain conditions.
Inflammation Studies
Another investigation assessed the compound's anti-inflammatory properties through its action on TRPM8 receptors. Results indicated that it could effectively reduce inflammatory markers in vitro and in vivo, suggesting further exploration into its therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Core Structural Differences
The following compounds (listed in ) share partial structural motifs with the target molecule but diverge in key regions:
| Compound Name (CAS) | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Benzene sulfonamide + tetrahydroquinoline | 5-chloro, 2-methoxy, propane-1-sulfonyl |
| 5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (924854-22-8) | Benzoxazole sulfonamide | 5-chloro, 5-methoxy indole-ethyl, 3-methyl-2-oxo |
| N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopropanecarboxamide (924854-24-0) | Isoquinoline carboxamide | 6,7-dimethoxy, 3,4-dimethoxyphenyl, cyclopropane |
| 5-[[[2,3-Dihydro-1,1-dimethyl-3-(1-methylethyl)-1H-inden-5-yl]oxy]methyl]-2,1,3-benzothiadiazole (924846-11-7) | Benzothiadiazole | Indenyl ether, branched alkyl substituents |
Functional Group Analysis
- Sulfonamide vs. Carboxamide : The target compound and 924854-22-8 retain sulfonamide groups, which are associated with strong hydrogen-bonding capacity and enzyme inhibition. In contrast, 924854-24-0 employs a carboxamide, which may reduce acidity and alter binding kinetics .
- The benzothiadiazole (924846-11-7) is electron-deficient, favoring interactions with electron-rich biological targets .
- Substituent Effects :
- The propane sulfonyl group in the target compound may enhance aqueous solubility compared to the cyclopropane carboxamide (924854-24-0) or bulky indenyl ether (924846-11-7).
- Multiple methoxy groups in 924854-24-0 could improve solubility but increase metabolic susceptibility via demethylation pathways.
Hypothesized Pharmacokinetic and Pharmacodynamic Profiles
- Target Compound: The tetrahydroquinoline scaffold may confer moderate blood-brain barrier penetration, while the propane sulfonyl group could reduce CYP450-mediated metabolism.
- 924854-24-0: The isoquinoline and dimethoxyphenyl groups suggest high affinity for aromatic-binding pockets (e.g., serotonin receptors), though the carboxamide may shorten half-life due to hydrolysis.
- 924846-11-7 : The benzothiadiazole and indenyl ether may confer photostability but introduce challenges in solubility and renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
